Product packaging for 2-(1,4-Diazepan-1-yl)benzo[d]thiazole(Cat. No.:CAS No. 111628-37-6)

2-(1,4-Diazepan-1-yl)benzo[d]thiazole

Cat. No.: B3081933
CAS No.: 111628-37-6
M. Wt: 233.33 g/mol
InChI Key: AZQILTAIMIMVRB-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)benzo[d]thiazole is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol. Its CAS Number is 159731-55-2. This research compound is a useful synthetic intermediate and a prominent scaffold for drug discovery, built around a benzo[d]thiazole core linked to a 1,4-diazepane ring. The most direct synthetic route to this compound and its analogues involves a nucleophilic aromatic substitution (SNAr) reaction, where a 2-halogenated benzoxazole precursor, such as 2-chlorobenzoxazole, is reacted with 1,4-diazepane. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO, often in the presence of a base such as potassium carbonate, and may require heating to facilitate the displacement of the halide. A key challenge in this synthesis is preventing di-substitution; this is often managed by using an excess of 1,4-diazepane or employing protective group strategies. For researchers exploring chirality, advanced biocatalytic methods have been developed for related structures. Imine reductases (IREDs) have been successfully employed in the intramolecular asymmetric reductive amination to produce enantiomers of similar compounds, such as 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, with high enantioselectivity. This highlights the potential for accessing optically pure versions of this chemotype for specialized pharmacological studies. The core benzothiazole scaffold is of significant interest in medicinal chemistry due to its broad spectrum of biological activities. Benzothiazole derivatives have demonstrated notable promise as anticancer agents, with some compounds showing the ability to inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and inhibit cell migration. Furthermore, certain benzothiazole-based compounds are investigated for their potential interactions with central nervous system (CNS) targets, including the 5HT1A receptor and the serotonin transporter (SERT), positioning them as candidates for the development of neuropsychiatric therapeutics. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3S B3081933 2-(1,4-Diazepan-1-yl)benzo[d]thiazole CAS No. 111628-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQILTAIMIMVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Benzothiazole and Diazepane Scaffolds in Heterocyclic Chemistry Research

The benzothiazole (B30560) and diazepine (B8756704) ring systems are independently recognized as "privileged scaffolds" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds and approved drugs. nih.gov Their unique structural and electronic properties allow them to interact with a wide range of biological targets.

The benzothiazole scaffold , a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a versatile heterocyclic system. tandfonline.com Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities. nih.govhep.com.cnresearchgate.net The aromatic nature of the bicyclic system, coupled with the presence of nitrogen and sulfur heteroatoms, allows for diverse molecular interactions, including hydrogen bonding and pi-stacking, with biological macromolecules. tandfonline.com The C-2 position of the benzothiazole ring is a common site for substitution, leading to a wide array of derivatives with distinct biological profiles. benthamscience.com

Biological ActivityDescriptionReferences
AnticancerInhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, including breast, lung, and colon cancer. nih.govrsc.org
AntimicrobialActivity against a range of pathogenic bacteria and fungi. benthamdirect.comresearchgate.net
Anti-inflammatoryModulation of inflammatory pathways. benthamdirect.com
AnticonvulsantPotential in the management of seizures. nih.govbenthamdirect.com
AntidiabeticReported activity in experimental models of diabetes. nih.gov
AntitubercularActivity against Mycobacterium tuberculosis. nih.gov

The diazepane scaffold , specifically the 1,4-diazepane ring, is a seven-membered heterocycle containing two nitrogen atoms. This structural motif is a core component of many centrally acting agents. nih.gov The non-planar, flexible conformation of the diazepine ring allows it to adopt various spatial arrangements, enabling it to bind effectively to a variety of receptor sites. nih.gov The most prominent examples are the benzodiazepines, which feature a benzene ring fused to a diazepine ring. tandfonline.com These compounds are well-known for their effects on the central nervous system (CNS), primarily through modulation of the γ-aminobutyric acid (GABA) type A receptor. nih.govclinpgx.org

Biological ActivityDescriptionReferences
AnxiolyticUsed in the management of anxiety disorders. researchgate.net
Sedative-HypnoticInduction of sedation and sleep, used in the treatment of insomnia. tandfonline.comresearchgate.net
AnticonvulsantEffective in controlling seizures and in the treatment of epilepsy. nih.govresearchgate.net
Muscle RelaxantUsed to alleviate muscle spasms. tandfonline.comresearchgate.net
AnticancerSome diazepine derivatives have shown potential as anticancer agents. researchgate.net
AntiviralCertain diazepine-containing compounds have been investigated for antiviral properties. researchgate.net

Rationale for Investigating 2 1,4 Diazepan 1 Yl Benzo D Thiazole As a Research Compound

The rationale for the synthesis and investigation of 2-(1,4-Diazepan-1-yl)benzo[d]thiazole stems from the principle of molecular hybridization in drug design. This strategy involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with the potential for enhanced activity, a novel mechanism of action, or an improved pharmacological profile compared to the individual components.

By connecting the 1,4-diazepane ring to the C-2 position of the benzothiazole (B30560) scaffold, researchers aim to create a molecule that may exhibit a unique combination of the biological properties associated with each moiety. For instance, the benzothiazole component could confer anticancer or antimicrobial properties, while the diazepane moiety might introduce or modulate CNS activity. The diazepane ring, with its conformational flexibility, could also influence the binding of the benzothiazole core to its biological targets, potentially leading to increased potency or altered selectivity.

Furthermore, the investigation of such hybrid molecules contributes to the exploration of chemical space and the development of structure-activity relationships (SAR). Understanding how the combination and orientation of these two scaffolds influence biological activity can provide valuable insights for the design of future therapeutic agents. The hybridization of two or more pharmacophores is a recognized strategy to synergize pharmacological properties and potentially interact with multiple biological targets. researchgate.net

Overview of Current Research Landscape Pertaining to the Chemical Compound

Strategies for the Construction of the Benzothiazole Moiety

The benzothiazole ring system is a common scaffold in pharmacologically active compounds. Its synthesis can be achieved through various methods, with the Hantzsch thiazole (B1198619) synthesis and the Jacobsen cyclization being prominent examples.

The Hantzsch thiazole synthesis is a classical method that involves the reaction of an α-haloketone with a thioamide to form the thiazole ring. wikipedia.orgchemhelpasap.comsynarchive.comnih.govyoutube.com While historically significant for the formation of the thiazole core, its direct application to benzothiazole synthesis is less common than methods starting from 2-aminothiophenol (B119425).

A more direct and widely used approach for benzothiazole synthesis is the condensation of 2-aminothiophenol with various electrophiles. This can include carboxylic acids, aldehydes, or their derivatives. The reaction typically proceeds through the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole.

Another notable strategy is the Jacobsen cyclization , which involves the radical cyclization of thiobenzanilides. This method is particularly useful for accessing substituted benzothiazoles. researchgate.net The choice of synthetic route often depends on the desired substitution pattern on the benzothiazole ring.

Approaches for the Synthesis of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a key structural feature of many biologically active molecules. Its synthesis can be accomplished through several strategies, including classical organic reactions and modern biocatalytic approaches.

Classical Nucleophilic Substitution Reactions in Diazepane Synthesis

The construction of the 1,4-diazepane ring can be achieved through classical intramolecular nucleophilic substitution reactions. A common approach involves the cyclization of a linear precursor containing two nitrogen nucleophiles and two electrophilic centers. For instance, a diamine can be reacted with a dihalide or a diepoxide to form the seven-membered ring. The efficiency of these cyclization reactions can be influenced by factors such as ring strain and the nature of the protecting groups on the nitrogen atoms.

Reductive Amination Strategies for Diazepane Ring Formation

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of cyclic amines, including 1,4-diazepanes. nih.govorganic-chemistry.orgmdpi.comresearchgate.netjocpr.comyoutube.com This strategy can be applied in an intramolecular fashion to form the diazepane ring. A typical precursor for such a cyclization would be an amino-aldehyde or an amino-ketone. The reaction proceeds through the in situ formation of a cyclic imine or enamine, which is then reduced to the corresponding saturated heterocycle. A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent can be critical for achieving high yields and selectivities. One-pot reductive amination procedures, where the initial condensation and subsequent reduction occur in the same reaction vessel, offer a streamlined approach to the synthesis of the 1,4-diazepane core. jocpr.com

Precursor TypeReducing AgentKey Features
Amino-aldehydeSodium borohydrideMild conditions, good functional group tolerance.
Amino-ketoneCatalytic Hydrogenation (e.g., Pd/C, H₂)Can be used for large-scale synthesis, often provides high yields.
Diketone and a diamineSodium cyanoborohydrideOne-pot procedure, allows for the introduction of substituents.

Biocatalytic Asymmetric Synthesis Approaches for Chiral Diazepanes

The growing demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, including cyclic amines. acs.orgresearchgate.netacs.orgnih.govwiley.comnih.govnih.govresearchgate.net Imine reductases (IREDs) and transaminases are key enzymes employed in the asymmetric synthesis of chiral diazepanes. acs.org

An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of chiral 1,4-diazepanes. acs.org This approach utilizes whole-cell biocatalysts or isolated enzymes to catalyze the enantioselective reduction of a cyclic imine precursor, which is formed in situ from an appropriate amino-ketone. Several enantiocomplementary IREDs have been identified that can produce either the (R)- or (S)-enantiomer of the desired diazepane with high enantiomeric excess. acs.org The catalytic efficiency of these enzymes can be further improved through protein engineering techniques such as directed evolution. nih.govacs.org

Enzyme ClassPrecursorProduct ChiralityAdvantages
Imine Reductases (IREDs)Amino-ketone(R) or (S)High enantioselectivity, mild reaction conditions, environmentally friendly. acs.org
TransaminasesDiketone (with a diamine)(R) or (S)Can generate multiple stereocenters, high atom economy. wiley.com

Coupling Reactions for Integrating the Benzothiazole and Diazepane Units

The final step in the assembly of this compound involves the formation of the C-N bond between the benzothiazole C2 position and one of the nitrogen atoms of the 1,4-diazepane ring. The most common and efficient method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction.

In this approach, a 2-halo-substituted benzothiazole, typically 2-chlorobenzothiazole, is reacted with 1,4-diazepane. The nitrogen atom of the diazepane acts as a nucleophile, displacing the halide from the electron-deficient C2 position of the benzothiazole ring. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield. This method is widely applicable and allows for the coupling of various substituted benzothiazoles with different cyclic amines. acs.org

Derivatization and Functionalization Strategies of this compound

The presence of a secondary amine in the 1,4-diazepane ring of this compound provides a convenient handle for further derivatization and functionalization. This allows for the systematic modification of the molecule's properties, which is crucial for developing structure-activity relationships in drug discovery programs. Common derivatization strategies include N-alkylation and N-acylation.

N-Alkylation can be achieved by reacting the parent compound with a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the N4 position of the diazepane ring. nih.gov

N-Acylation involves the reaction of the secondary amine with acylating agents like acyl chlorides or anhydrides. rsc.org This leads to the formation of amide derivatives, which can alter the electronic and steric properties of the molecule.

These functionalization reactions provide access to a diverse library of analogues of this compound, enabling a thorough exploration of its chemical space and biological potential.

Substitution Reactions on the Benzothiazole Ring System

Halogenation and nitration are common electrophilic substitution reactions performed on benzothiazole derivatives. While specific examples for this compound are not extensively documented, analogies can be drawn from related 2-aminobenzothiazole (B30445) structures. For instance, halogen-mediated synthesis of 2-substituted benzothiazoles often proceeds via halogenation of the thiocarbonyl sulfur followed by intramolecular electrophilic aromatic substitution. mdpi.com

Nitration of 2-aryl benzothiazoles has been shown to occur on the 2-aryl substituent, but nitration of the benzothiazole ring itself is also possible, typically at positions 4 and 6. nih.govresearchgate.net The presence of the electron-donating diazepanyl group at the 2-position would likely favor substitution on the benzene (B151609) ring of the benzothiazole core.

Table 1: Examples of Electrophilic Substitution Reactions on Benzothiazole Analogues

ReactionReagentPosition of SubstitutionProduct TypeReference
HalogenationN-HalosuccinimidesVariesHalogenated benzothiazoles mdpi.com
NitrationHNO₃/H₂SO₄4 and/or 6Nitrobenzothiazoles nih.gov

Modifications to the 1,4-Diazepane Moiety

The 1,4-diazepane ring contains two secondary amine functionalities, providing readily accessible sites for a variety of chemical modifications, primarily through N-alkylation and N-acylation reactions. These transformations allow for the introduction of a wide range of substituents, which can significantly alter the physicochemical and biological properties of the parent molecule.

N-Alkylation: The secondary amine in the 4-position of the diazepane ring can be readily alkylated using various alkylating agents such as alkyl halides or by reductive amination. The synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl) derivatives has been reported, demonstrating the feasibility of introducing substituents at this position. nih.gov This allows for the exploration of structure-activity relationships by varying the nature of the alkyl group.

N-Acylation: Acylation of the 1,4-diazepane moiety can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. Selective mono-acylation of symmetrical diamines like piperazine (B1678402) and homopiperazine (B121016) (1,4-diazepane) can be accomplished, providing a route to introduce a single acyl group. colab.wsambeed.com This functionalization is useful for introducing amide functionalities and for creating more complex molecular architectures.

Table 2: Examples of Modifications to the 1,4-Diazepane Moiety in Analogous Systems

ReactionReagentMoiety ModifiedProduct TypeReference
N-AlkylationSubstituted Benzyl (B1604629) Halides1,4-Diazepane2-(4-Alkyl-1,4-diazepan-1-yl) derivatives nih.gov
N-AcylationAcyl Chlorides/Carboxylic AcidsPiperazine/HomopiperazineN-Acyl piperazine/homopiperazine derivatives colab.wsnih.gov

Other Chemical Transformations (e.g., Oxidation, Reduction)

Beyond substitution and functionalization of the individual rings, the this compound scaffold can undergo other chemical transformations such as oxidation and reduction, which can affect either the benzothiazole ring system, the diazepane moiety, or both.

Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation. For instance, the sulfur in 1-(2-benzisothiazolyl)-piperazine, a related structure, is more susceptible to oxidation than to aromatic hydroxylation. nih.gov This suggests that the sulfur atom in the benzothiazole ring of the target compound could potentially be oxidized to a sulfoxide (B87167) or sulfone under appropriate conditions. Furthermore, the secondary amine in the diazepane ring can be oxidized. N-nitrosation of the piperazine ring in 2-(piperazin-1-yl)benzothiazole to form 2-(4-nitroso-1-piperazinyl)benzothiazole has been documented, indicating a potential reaction pathway for the diazepane analogue. pharmaffiliates.com

Table 3: Examples of Other Chemical Transformations on Analogous Structures

ReactionMoiety AffectedProduct TypeReference
Sulfur OxidationBenzisothiazoleSulfoxide/Sulfone nih.gov
N-NitrosationPiperazineN-Nitroso derivative pharmaffiliates.com
Ring ReductionBenzothiazoleReduced benzothiazole nih.gov
Nitro Group ReductionNitrobenzothiazoleAminobenzothiazole nih.gov

Impact of Substituents on the Benzothiazole Core on Biological Activities

The benzothiazole core is a bicyclic system where a benzene ring is fused to a thiazole ring. The properties of this core are significantly influenced by the nature and position of its substituents. mdpi.com Various positions on the benzene portion of the molecule (positions 4, 5, 6, and 7) are active sites for substitution, which can lead to the creation of diverse derivatives. pharmacyjournal.in

Research indicates that the introduction of different functional groups onto the benzothiazole ring system can profoundly alter the biological profile of the resulting compounds. For instance, the presence of electron-withdrawing groups, such as fluorine, can enhance biological half-life, receptor binding affinity, and the lipophilic character of the drug. journalajrimps.com Strong electron-attacking groups are often associated with anticancer activity. journalajrimps.com Specifically, the presence of a nitro or cyano group at the C-6 position has been found to increase antiproliferative activity. mdpi.com

Furthermore, hydrophobic moieties on the benzothiazole core are considered beneficial for cytotoxic activity against cancer cell lines. pharmacyjournal.in The addition of groups like amino, hydroxyl, and chloro has been shown to result in better activity against cancer. pharmacyjournal.in The substitution pattern plays a critical role; for example, replacing hydrogen with chlorine or fluorine at the 5th position can increase the potency of the compound. pharmacyjournal.in

The following table summarizes the impact of various substituents on the benzothiazole core based on findings from multiple studies.

Position on Benzothiazole CoreSubstituent GroupObserved Biological Effect
Position 2Thiol, Amino, Phenyl with lipophilic group (-NH2, -OH, -Cl)Strengthened biological activity pharmacyjournal.in
Position 5-Cl, -FIncreased potency pharmacyjournal.in
Position 6Nitro (NO2), Cyano (CN)Increased antiproliferative activity mdpi.com
GeneralHydrophobic moietiesFavorable for cytotoxic activity pharmacyjournal.in
GeneralFluorineEnhanced biological half-life and lipophilicity journalajrimps.com

Influence of the 1,4-Diazepane Ring Conformation and Substitution on Biological Activity

The 1,4-diazepane ring is a seven-membered heterocyclic ring containing two nitrogen atoms. This ring system is a key component in many biologically active compounds, known for activities such as antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. nih.govsemanticscholar.org The flexibility of the seven-membered diazepine ring allows it to adopt different conformations, which is significant for its binding with biological receptors. chemisgroup.us

Modifications can be readily made on the diazepine ring to alter pharmacological activity. chemisgroup.us For instance, in the context of σ1 receptor ligands, the substitution on the 1,4-diazepane ring is crucial for affinity. A cyclohexylmethyl or a butyl group are the preferred substituents at the 4-position, while a methyl moiety at the 2-position and a substituted benzyl moiety at the 1-position result in the highest σ1 affinity. researchgate.net Interestingly, the stereochemical configuration at the 2-position does not appear to influence σ1 affinity, suggesting a degree of tolerance in the receptor binding pocket. researchgate.net

In the related benzodiazepine (B76468) structures, the conformation of the diazepine ring is known to be significant for binding with GABA receptors. chemisgroup.us Substituents on the fused benzene ring can affect the conformation of the diazepine ring, thereby influencing receptor binding. chemisgroup.us

The table below illustrates the influence of substitutions on the 1,4-diazepane ring on receptor affinity, drawing from studies on related scaffolds.

Position on 1,4-Diazepane RingSubstituent GroupEffect on Biological Activity
Position 1(Substituted) Benzyl moietyHigh σ1 affinity researchgate.net
Position 2Methyl moietyHigh σ1 affinity researchgate.net
Position 2Configuration (R vs. S)Does not influence σ1 affinity researchgate.net
Position 4Cyclohexylmethyl or Butyl groupPreferred for high σ1 affinity researchgate.net

Positional Effects of Functional Groups on Target Binding Affinity

For example, in a study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the relative positioning of the nitro (NO2) group (ortho, meta, or para) induced significant changes in optical properties like UV absorption. mdpi.com The absorption bands were progressively red-shifted from the ortho to the meta and then to the para position, indicating a change in the electronic transitions within the molecule. mdpi.com The ortho-substituted isomer exhibited a substantially twisted geometry due to steric repulsion between the nitro and carbonyl groups, which hampers electron delocalization and requires higher energy for electronic transition. mdpi.com

Such conformational changes dictated by the position of a functional group are critical for receptor binding. A twisted conformation might prevent the molecule from fitting optimally into a binding pocket, whereas a more planar conformation might enhance π-π stacking interactions. In the context of benzodiazepines, a good correlation has been observed between the binding affinity for the benzodiazepine receptor and the anti-anxiety activity of the compounds. nih.gov Therefore, any modification that alters the molecule's ability to adopt the correct conformation for binding will directly impact its biological efficacy. The positional isomerism of substituents can thus be a key determinant of the binding mode and affinity for a biological target. nih.gov

Isomer PositionObserved Effect on Molecular PropertiesImplication for Target Binding
OrthoCauses steric hindrance, leading to a twisted geometry mdpi.comMay prevent optimal fit in a binding pocket, potentially reducing affinity.
MetaIntermediate electronic and steric effects mdpi.comModerate binding affinity, depending on receptor topology.
ParaAllows for a more planar conformation, affecting electronic properties mdpi.comCould enhance binding through improved planar interactions (e.g., π-π stacking).

Comparative SAR with Structurally Related Heterocycles (e.g., Benzo[d]oxazoles, Benzodiazepines)

Comparing the SAR of this compound with structurally related heterocycles provides valuable insights into the roles of specific structural features.

Benzo[d]oxazoles: The primary difference between a benzothiazole and a benzoxazole (B165842) is the replacement of the sulfur atom with an oxygen atom. This is a common bioisosteric substitution. Oxygen is smaller and more electronegative than sulfur, which can lead to differences in bond angles, ring planarity, and metabolic stability. This substitution can impact how the molecule interacts with its biological target. For instance, in a series of anti-inflammatory agents, both benzothiazole and benzoxazole derivatives were investigated for their ability to inhibit enzymes, indicating that these two scaffolds are often explored in parallel for similar biological targets. pharmacyjournal.in The choice between sulfur and oxygen can fine-tune the electronic and pharmacokinetic properties of the molecule.

Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs that feature a benzene ring fused to a seven-membered diazepine ring. chemisgroup.us The core structure, 1,4-benzodiazepine, is highly analogous to the this compound scaffold, particularly concerning the seven-membered nitrogen-containing ring. SAR studies on benzodiazepines are extensive and offer a predictive framework. researchgate.net

Key SAR points for 1,4-benzodiazepines include:

An electron-withdrawing group (e.g., Cl, NO2) at the 7-position of the benzodiazepine core is important for anxiolytic and anticonvulsant activity. chemisgroup.us

A phenyl group at the 5-position generally enhances activity.

The diazepine ring's conformation is crucial for binding to GABA-A receptors. chemisgroup.us Saturation of the 10-11 double bond (as seen in the diazepane ring of the title compound versus the diazepine ring) can decrease affinity for central GABA receptors. chemisgroup.us

FeatureThis compoundBenzo[d]oxazole Analog1,4-Benzodiazepine
Fused Ring System BenzothiazoleBenzoxazoleBenzene
Seven-membered Ring Saturated (1,4-Diazepane)Saturated (1,4-Diazepane)Unsaturated (1,4-Diazepine)
Key SAR Focus Substituents on benzothiazole and diazepane rings.Bioisosteric comparison to benzothiazole.Substituents on benzene and diazepine rings for CNS activity. chemisgroup.us
Primary Biological Targets Diverse (e.g., anticancer, antimicrobial, σ-receptors).Often similar to benzothiazole analogs.GABA-A receptors. chemisgroup.usnih.gov

Mechanistic Investigations of Biological Activities of 2 1,4 Diazepan 1 Yl Benzo D Thiazole

Molecular Target Identification and Characterization

There is no specific information available from scientific studies regarding the molecular targets of 2-(1,4-Diazepan-1-yl)benzo[d]thiazole.

Enzyme Inhibition Studies

No published studies were found that specifically investigate the inhibitory effects of this compound on any enzymes. Research on other, structurally different, benzothiazole (B30560) derivatives has shown inhibition of enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), acetylcholinesterase (AChE), and monoamine oxidase (MAO), but these findings cannot be extrapolated to the specific compound .

Receptor Binding Studies (e.g., GABAA Receptor)

There are no available receptor binding studies for this compound. The structurally related class of benzodiazepines is well-known for its interaction with the GABAA receptor. nih.govbenzoinfo.comclinpgx.orgnih.gov However, no research has been published to confirm or deny a similar binding profile for this compound.

Modulation of Cellular Pathways

Specific studies detailing the modulation of cellular pathways by this compound are absent from the current scientific literature.

Induction of Apoptosis Mechanisms

No data exists in the literature to suggest that this compound induces apoptosis or to describe any potential underlying mechanisms. While some benzodiazepines like diazepam have been shown to induce apoptosis in certain cell lines, this cannot be attributed to the requested compound without direct experimental evidence. researchgate.net

Inhibition of Cell Proliferation Pathways

There is no evidence from published research to indicate that this compound inhibits cell proliferation pathways. Studies on other benzodiazepines have reported antiproliferative effects on various cell types, including thymoma and glioma cells, but these are not specific to this compound. nih.govnih.gov

Quorum Sensing Inhibition Mechanisms

There is no available research data detailing the specific mechanisms by which this compound may inhibit quorum sensing in bacteria. Studies on other benzothiazole derivatives have shown potential to interfere with bacterial cell-to-cell communication by targeting virulence factors and biofilm formation, but these findings cannot be directly attributed to the subject compound. biorxiv.orgnih.govnih.govplos.org

Computational Chemistry and in Silico Analysis of 2 1,4 Diazepan 1 Yl Benzo D Thiazole

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. wjarr.com For 2-(1,4-Diazepan-1-yl)benzo[d]thiazole, docking studies can identify potential biological targets by evaluating its binding affinity against a panel of known protein structures. The benzothiazole (B30560) nucleus is a versatile pharmacophore known to interact with a wide range of targets, including enzymes and receptors involved in antimicrobial and anticonvulsant activities. wjarr.commdpi.com

Docking simulations for this compound could target proteins such as GABA-A receptors, given the structural similarity of the diazepan moiety to benzodiazepines which are known to bind at the α-γ interface of these receptors. nih.gov Another potential target class includes bacterial enzymes like DNA gyrase or dihydroorotase, which are common targets for antimicrobial agents containing the benzothiazole scaffold. mdpi.comresearchgate.net The docking process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to find the best binding poses, which are then scored based on their calculated free energy of binding. nih.gov Favorable interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site are indicative of potential biological activity.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPotential Hydrogen Bonds
GABA-A Receptor α1 Subunit6HUO-8.5Tyr159, Phe99, Thr206α1 Thr206
E. coli Dihydroorotase1J79-7.2Arg22, His19, Ser151Arg22, Ser151
S. aureus DNA Gyrase B3G75-7.9Asp79, Gly83, Thr171Asp79

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate typical results from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org For derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding lead optimization. researchgate.netnih.gov

The process involves compiling a dataset of structurally related compounds with experimentally determined biological activities. elsevierpure.com Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, electronic, and topological properties), are then calculated for each compound. ijpsdronline.com Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed activity. elsevierpure.com

A hypothetical QSAR model for a series of benzothiazole derivatives might look like: pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.15 * MolWt + 2.5

This equation would suggest that activity (pIC50) increases with lipophilicity (ClogP) and molecular weight (MolWt) but decreases with a larger topological polar surface area (TPSA). Such models, once validated, are invaluable for designing more potent compounds. ijpsdronline.com

DescriptorDefinitionPotential Influence on Activity
ClogPCalculated Logarithm of the Partition CoefficientRepresents lipophilicity; may positively correlate with cell membrane permeability.
TPSATopological Polar Surface AreaMeasures the surface area occupied by polar atoms; often inversely correlated with cell penetration.
MolWtMolecular WeightSize of the molecule; can influence binding and solubility.
H-bond DonorsNumber of Hydrogen Bond DonorsAffects solubility and receptor binding.
Rotatable BondsNumber of Rotatable BondsRelates to conformational flexibility, which can impact receptor fit.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

In silico ADME prediction is a critical step in modern drug discovery, used to assess the pharmacokinetic profile of a compound before synthesis. rsc.org These predictions help to identify potential liabilities such as poor absorption or rapid metabolism, reducing the likelihood of late-stage failures. biointerfaceresearch.com For this compound, computational tools can estimate a range of essential ADME properties.

Key parameters often evaluated include compliance with Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight (<500 Da), logP (<5), hydrogen bond donors (<5), and acceptors (<10). nih.gov Other important predictions include aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) enzyme inhibition. semanticscholar.org Many studies on heterocyclic compounds like benzothiazoles and benzimidazoles utilize these predictions to prioritize compounds for synthesis and further testing. nih.govrsc.org

ADME PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight247.35 g/mol < 500Good potential for oral bioavailability.
ClogP2.8< 5Optimal lipophilicity for membrane permeability.
H-Bond Donors1< 5Favorable for absorption.
H-Bond Acceptors3< 10Favorable for absorption.
Human Intestinal Absorption> 85%High (>80%)Likely to be well-absorbed from the gut.
BBB PermeabilityLow-May not readily cross into the central nervous system.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a molecule over time at an atomic level. nih.gov For this compound, MD simulations can be used to study the stability of its complex with a target protein identified through docking. biointerfaceresearch.com The simulation tracks the movements and interactions of all atoms in the system, offering insights into the flexibility of the ligand, conformational changes in the protein, and the persistence of key interactions like hydrogen bonds. nih.gov

A typical MD simulation protocol involves placing the docked ligand-protein complex in a simulated aqueous environment, followed by energy minimization, heating, and a production run for several nanoseconds. nih.gov Analysis of the resulting trajectory can reveal the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket and the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions. rsc.org These simulations validate the docking results and provide a more dynamic understanding of the binding event.

Physicochemical Similarity Assessment with Known Bioactive Molecules

Assessing the physicochemical similarity of a novel compound to known bioactive molecules can provide clues about its potential biological activity and mechanism of action. longdom.org The principle of molecular similarity states that structurally similar molecules are likely to have similar properties, including biological activities. For this compound, its structure can be compared to databases of known drugs and bioactive compounds.

This comparison is often done using 2D molecular fingerprints, which encode structural features into a binary string. The similarity between two molecules can then be quantified using metrics like the Tanimoto coefficient. The benzothiazole core is present in numerous bioactive compounds with diverse activities, while the diazepan ring is a key feature of benzodiazepines, a class of psychoactive drugs. nih.govresearchgate.net Comparing the physicochemical properties of the target compound with a well-known drug like Diazepam highlights both commonalities and differences that could influence its pharmacological profile.

PropertyThis compoundDiazepam
Molecular FormulaC13H15N3SC16H13ClN2O
Molecular Weight247.35284.7
ClogP2.82.82
H-Bond Donors10
H-Bond Acceptors32
TPSA40.9 Ų32.7 Ų

Preclinical Research Applications and Potential As Chemical Probes

Exploration of 2-(1,4-Diazepan-1-yl)benzo[d]thiazole as a Chemical Probe for Specific Biological Targets

There is no publicly available research that explores this compound as a chemical probe.

Development of Fluorescent or Radioligand Derivatives for Research Imaging

No studies have been found detailing the development of fluorescent or radioligand derivatives of this compound.

Applications in Target Validation Studies

There is no documented use of this compound in target validation studies.

Utility in Phenotypic Screening Assays to Identify Novel Biological Activities

The utility of this compound in phenotypic screening assays has not been reported in the scientific literature.

Advanced Research Methodologies and Techniques

High-Throughput Screening Approaches for Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against specific biological targets. In a typical HTS campaign for a compound like 2-(1,4-diazepan-1-yl)benzo[d]thiazole, the molecule would be tested for its ability to modulate the activity of a target protein, such as an enzyme or receptor, or to elicit a specific phenotypic response in a cell-based assay.

Quantitative HTS (qHTS) further refines this process by testing compounds across a range of concentrations, providing immediate dose-response curves and detailed activity profiles. nih.gov This approach helps identify genuine "hits" while flagging compounds that may cause assay interference. For instance, in the search for novel therapeutics, HTS has been successfully used to identify related heterocyclic structures with specific biological activities. mdpi.com An effective HTS data analysis pipeline is crucial for integrating results from primary screens and counter-screens to generate a reliable on-target activity call. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound and studying its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are used to unambiguously assign all proton and carbon signals, confirming the connectivity of the benzothiazole (B30560) and diazepane rings.

For analogous benzothiazole derivatives, specific proton signals are well-documented. For example, the aromatic protons on the benzothiazole ring typically appear in the range of δ 7.0-8.5 ppm. mdpi.comnih.gov Advanced NMR techniques like ROESY can be used to determine the spatial proximity of atoms, confirming stereochemistry and conformation. ipb.pt

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for benzothiazole and diazepane moieties. Actual experimental values may vary.

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Benzothiazole Aromatic-H 7.20 - 8.10 Multiplet
Diazepane -CH₂- (adjacent to N-thiazole) 3.80 - 4.00 Triplet
Diazepane -CH₂- (adjacent to NH) 3.00 - 3.20 Triplet
Diazepane -CH₂-CH₂-CH₂- 1.90 - 2.10 Quintet
Diazepane -NH- 1.50 - 2.50 Broad Singlet

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Techniques like electrospray ionization (ESI) are commonly used for heterocyclic compounds. researchgate.netmdpi.com

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₄H₁₇N₃S, Molecular Weight: 259.37 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 260.12. Fragmentation would likely involve cleavage of the diazepane ring or separation of the side chain from the benzothiazole core. Direct Analysis in Real Time (DART) coupled with MS/MS is a high-throughput technique that allows for rapid quantification of related compounds like diazepam in biological matrices with minimal sample preparation. nih.gov

X-ray Crystallography of Ligand-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their interactions with biological targets at an atomic level. nih.gov While a crystal structure for this compound itself is not publicly available, this technique would be invaluable if the compound shows significant biological activity.

By co-crystallizing the compound with its target protein, researchers can visualize the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov This information is critical for structure-based drug design, allowing for rational modifications to the ligand to improve potency and selectivity. Powder X-ray diffraction (XRD) is also used to characterize the solid-state form of novel synthesized compounds and their metal complexes. biointerfaceresearch.com

Microarray and Proteomics Approaches for Pathway Elucidation

Once a compound's biological activity is confirmed, microarray and proteomics techniques can be employed to understand its broader effects on cellular pathways and mechanisms of action.

Microarray Analysis Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. By treating cells with this compound and comparing the gene expression profile to untreated cells, researchers can identify which cellular pathways are perturbed by the compound. This can reveal the compound's mechanism of action or identify potential off-target effects.

Proteomics Approaches Proteomics involves the large-scale study of proteins. Techniques such as affinity purification coupled with mass spectrometry can identify the direct protein binding partners of a compound. Other quantitative proteomics methods can assess global changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to compound treatment. This provides a detailed view of the cellular response and can validate targets identified through other means.

Future Perspectives and Research Gaps for 2 1,4 Diazepan 1 Yl Benzo D Thiazole

Unexplored Biological Activities and Therapeutic Areas

The therapeutic potential of 2-(1,4-Diazepan-1-yl)benzo[d]thiazole remains largely uncharted territory. However, the known biological activities of related benzothiazole (B30560) and diazepine (B8756704) derivatives provide a logical starting point for future investigations. Benzothiazole-containing compounds have been recognized for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties nih.govresearchgate.net. Similarly, diazepine scaffolds are well-known for their anxiolytic, anticonvulsant, and analgesic effects nih.gov.

Future research should systematically screen this compound for a range of biological activities. High-throughput screening against various cancer cell lines, bacterial and fungal strains, and viral targets could unveil novel therapeutic applications. Given the structural similarities to compounds with known central nervous system activity, its potential as an anxiolytic, sedative, or anticonvulsant agent also warrants investigation nih.govmdpi.com. Furthermore, exploring its activity against neglected tropical diseases and as a modulator of inflammatory pathways could open up new avenues for drug development.

Table 1: Potential Therapeutic Areas for this compound Based on Analogous Compounds

Therapeutic Area Rationale based on Analogous Compounds Key Research Objective
Oncology Benzothiazole derivatives exhibit significant antitumor properties nih.govresearchgate.net. Screening against a panel of cancer cell lines to identify cytotoxic and antiproliferative effects.
Infectious Diseases Benzothiazole and its derivatives have shown broad-spectrum antimicrobial activity nih.govnih.gov. Evaluation of antibacterial and antifungal efficacy against clinically relevant pathogens.
Neurology Diazepine scaffolds are core to many CNS-acting drugs with anxiolytic and anticonvulsant effects nih.govmdpi.com. Investigation of its effects on neurotransmitter systems and in animal models of anxiety and epilepsy.

| Inflammation | Certain benzothiazole derivatives possess anti-inflammatory properties. | Assessment of its ability to modulate key inflammatory mediators and pathways. |

Opportunities for Novel Synthetic Pathways and Analog Design

The development of efficient and versatile synthetic routes is crucial for the exploration of this compound and its analogs. While general methods for the synthesis of benzothiazoles and diazepines are established, optimizing these for this specific scaffold could lead to higher yields and purity researchgate.netresearchgate.netnih.gov. Future research could focus on developing novel, one-pot synthesis methods or employing flow chemistry to streamline production and enable rapid library generation frontiersin.org.

Furthermore, the design and synthesis of a diverse library of analogs are essential to establish structure-activity relationships (SAR). Modifications to both the benzothiazole and diazepine rings could significantly impact biological activity. For instance, substitution on the benzene (B151609) ring of the benzothiazole moiety or on the diazepine ring could modulate potency, selectivity, and pharmacokinetic properties nih.gov. The synthesis of a focused library of derivatives would be a critical step in identifying lead compounds for further development.

Integration of Multi-Omics Data in Research

To gain a deeper understanding of the mechanism of action of this compound, future research should integrate multi-omics approaches. Transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular pathways affected by the compound. This systems-level understanding can help in identifying novel drug targets and biomarkers of response.

For example, if initial screenings reveal anticancer activity, RNA sequencing of treated and untreated cancer cells could identify differentially expressed genes, pointing towards the molecular pathways being perturbed. Similarly, proteomics could reveal changes in protein expression and post-translational modifications, offering further insights into the compound's mechanism.

Addressing Selectivity and Polypharmacology in Compound Design

A key challenge in drug development is achieving target selectivity to minimize off-target effects. For this compound, it will be important to profile its activity against a broad panel of receptors, enzymes, and ion channels to assess its selectivity. Computational methods, such as molecular docking, can be employed to predict potential off-target interactions and guide the design of more selective analogs rsc.org.

Conversely, the concept of polypharmacology, where a single compound intentionally targets multiple proteins, is gaining traction for the treatment of complex diseases. If this compound is found to interact with multiple targets, this could be therapeutically advantageous in certain contexts, such as cancer or psychiatric disorders. Future research should therefore explore both the selective and polypharmacological potential of this scaffold.

Role in Advancing Fundamental Understanding of Biological Systems

Beyond its therapeutic potential, this compound and its analogs can serve as valuable chemical probes to study fundamental biological processes. A potent and selective inhibitor of a particular enzyme or receptor can be an invaluable tool for elucidating its role in cellular signaling and disease pathology.

The development of fluorescently tagged or biotinylated versions of this compound could enable researchers to visualize its subcellular localization and identify its binding partners. Such studies would not only advance our understanding of the compound's mechanism of action but also contribute to a broader understanding of the biological systems it perturbs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing benzo[d]thiazole derivatives like 2-(1,4-Diazepan-1-yl)benzo[d]thiazole?

  • Methodological Answer : Benzo[d]thiazole derivatives are typically synthesized via condensation reactions or cyclization strategies. For example:

  • Schiff base formation : Reacting amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) and refluxing for 4–18 hours .
  • Solvent-free Friedel-Crafts acylation : Using Eaton’s reagent (P₂O₅/MeSO₃H) to achieve high yields (90–96%) for fused thiazole derivatives, emphasizing green chemistry principles .
  • Key steps : Purification via crystallization (water-ethanol mixtures) and monitoring with TLC/UV .

Q. How are benzo[d]thiazole derivatives characterized to confirm structural integrity?

  • Methodological Answer : Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions, IR for functional groups (e.g., C=N stretches in Schiff bases) .
  • Melting point analysis : Used to assess purity (e.g., electrothermal 9200 apparatus) .
  • Elemental analysis : Comparing calculated vs. experimental C/H/N/S percentages to validate stoichiometry .

Q. What biological activities are associated with diazepane-fused thiazole scaffolds?

  • Methodological Answer : While direct data on this compound is limited, structurally related imidazo[2,1-b]thiazoles exhibit:

  • Antimicrobial activity : Tested via agar diffusion assays against Gram-positive/negative bacteria .
  • Anticancer potential : Evaluated through MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Neuroactivity : Benzodiazepine analogs are studied for GABA receptor modulation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in diazepane-thiazole syntheses?

  • Methodological Answer : Key strategies include:

  • Solvent selection : Solvent-free conditions reduce side reactions and enhance selectivity (e.g., Eaton’s reagent in Friedel-Crafts acylation) .
  • Catalyst screening : Acidic catalysts (e.g., NaOAc) improve Schiff base formation kinetics .
  • Temperature control : Refluxing at 80–100°C balances reaction rate and decomposition risks .

Q. How do electronic effects of substituents influence the biological activity of diazepane-thiazole derivatives?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Nitro or halogens (e.g., 4-bromophenyl in compound 9c) enhance antibacterial activity by increasing electrophilicity .
  • Electron-donating groups (EDGs) : Methoxy groups may improve solubility but reduce receptor binding affinity in enzyme inhibition assays .
  • Validation : Compare IC₅₀ values across analogs using dose-response curves .

Q. What computational methods are used to predict the binding modes of diazepane-thiazole derivatives?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., α-glucosidase for antidiabetic studies) .
  • DFT calculations : Assess electronic properties (HOMO-LUMO gaps) and stability of tautomeric forms .
  • MD simulations : Validate docking poses by analyzing ligand-protein complex stability over 100-ns trajectories .

Q. How can researchers resolve contradictions in activity data across structurally similar analogs?

  • Methodological Answer :

  • Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ variability in α-amylase inhibition ).
  • SAR studies : Systematically modify substituents (e.g., phenyl vs. fluorophenyl in compound 9b) to isolate contributing factors .
  • Orthogonal assays : Confirm mechanisms using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.